N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Overview
Description
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a chemical compound that has garnered attention due to its utility in various industrial applications, particularly as a biocidal disinfectant. Its structure comprises a long dodecyl chain attached to a propane-1,3-diamine moiety, which is further substituted with an aminopropyl group. This compound is significant in the context of agrochemicals, drugs, and organic materials, where diamines serve as essential building blocks .
Synthesis Analysis
The synthesis of diamines, including compounds like N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, can be challenging due to the need for differentiation of the nitrogen atoms and the requirement for diverse substitution patterns. A novel strategy reported involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst. This method allows for the formation of orthogonally protected diamines, which can be further substituted to yield various diamine compounds .
Molecular Structure Analysis
While the specific molecular structure analysis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is not detailed in the provided papers, related compounds such as dodecyl isopropylolamine have been characterized using X-ray diffraction, IR, and NMR spectroscopy. These techniques provide insights into the molecular geometry, functional groups, and chemical environment of the atoms within the molecule .
Chemical Reactions Analysis
The chemical reactivity of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is not explicitly discussed in the provided papers. However, diamines in general are known to undergo various chemical reactions, including interactions with acids and alkyl halides to form ionic surfactants, as seen in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine are crucial for its application as a biocidal disinfectant. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to quantify residual levels of this compound in dairy products, indicating its stability and detectability in complex matrices. The method validation showed relative standard deviations for trueness and precision below 10%, with limits of quantification around 5-7 µg kg-1 depending on the matrix . Additionally, a colorimetric composite device has been proposed for the semiquantitative and quantitative analysis of this biocide in industrial formulations, demonstrating its practical monitoring in various applications .
Scientific Research Applications
Analysis in Dairy Products
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine has been studied in the context of dairy products. A novel method was developed for quantifying residual levels of this compound in dairy products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method was validated and successfully applied to various dairy products, indicating its utility in food safety and quality control (Slimani et al., 2018).
Biocide in Surface Disinfectants
This chemical has been identified in surface disinfectants used in hospital settings. Its presence in cleaning products and its potential implications on occupational health, particularly in the context of allergic contact dermatitis, have been explored (Schliemann et al., 2010).
Colorimetric Composite Device for Biocide Detection
A colorimetric composite device has been proposed to determine the presence of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in industrial formulations. This device offers a simple, rapid, and cost-effective method for monitoring this compound, highlighting its application in industrial quality control (Argente-García et al., 2016).
Preservation of Historical Wood
The compound has been tested for its effectiveness in protecting historical wooden surfaces against microbial degradation. This research, conducted at the Auschwitz II-Birkenau concentration and extermination camp, underscores its potential application in the conservation of historical artifacts (Koziróg et al., 2016).
Characterization and Quantification in Commercial Biocides
A study detailed the characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in commercial biocides using NMR, HPLC/MS, and titration techniques. This research is significant for regulatory compliance and quality assurance in biocide production (Mondin et al., 2014).
Safety And Hazards
Safety data sheets provide information on the potential hazards of a compound. While specific safety data for “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” is not available, similar compounds such as N-(3-Aminopropyl)imidazole are known to be harmful if swallowed and can cause severe skin burns and eye damage .
Future Directions
The future directions of research on “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, a study on macrocyclic compounds comprising tris(3-aminopropyl)amine units and fluorophore moieties suggested that these compounds could be used as detectors of Zn(II) cations due to the substantial enhancement of fluorescence .
properties
IUPAC Name |
N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKJVPRTLBJNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCCN)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041243 | |
Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |
CAS RN |
2372-82-9 | |
Record name | N,N-Bis(3-aminopropyl)dodecylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2372-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laurylamine dipropylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-AMINOPROPYL)-N-DODECYL-1,3-PROPANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCJ6308JUE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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